molecular formula C26H26N4O6 B12539740 6,6'-Bis(3,4,5-trimethoxyphenyl)-4,4'-bipyrimidine CAS No. 866722-58-9

6,6'-Bis(3,4,5-trimethoxyphenyl)-4,4'-bipyrimidine

Cat. No.: B12539740
CAS No.: 866722-58-9
M. Wt: 490.5 g/mol
InChI Key: OEOFGPASTVWSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine is a complex organic compound characterized by its bipyrimidine core and trimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the bipyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the bipyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can influence various biological and chemical processes, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-Bis(4-methoxyphenyl)-4,4’-bipyrimidine
  • 6,6’-Bis(3,4-dimethoxyphenyl)-4,4’-bipyrimidine
  • 6,6’-Bis(3,5-dimethoxyphenyl)-4,4’-bipyrimidine

Uniqueness

6,6’-Bis(3,4,5-trimethoxyphenyl)-4,4’-bipyrimidine is unique due to the presence of three methoxy groups on each phenyl ring, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

866722-58-9

Molecular Formula

C26H26N4O6

Molecular Weight

490.5 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-6-[6-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]pyrimidine

InChI

InChI=1S/C26H26N4O6/c1-31-21-7-15(8-22(32-2)25(21)35-5)17-11-19(29-13-27-17)20-12-18(28-14-30-20)16-9-23(33-3)26(36-6)24(10-16)34-4/h7-14H,1-6H3

InChI Key

OEOFGPASTVWSDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC=N2)C3=NC=NC(=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.